molecular formula C12H13N3 B2652415 2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine CAS No. 1157139-81-5

2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine

Cat. No.: B2652415
CAS No.: 1157139-81-5
M. Wt: 199.257
InChI Key: HFQNYSSJDMKGOT-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a pyrazole ring with a phenyl group

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory, hypotensive, and antihypertensive effects. The compound’s binding to these receptors can modulate cholinergic-nitric oxide signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development .

Properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQNYSSJDMKGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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